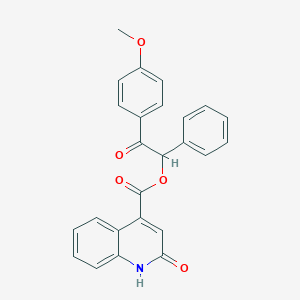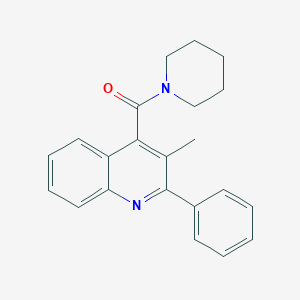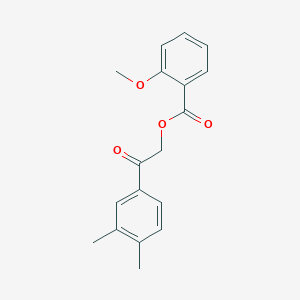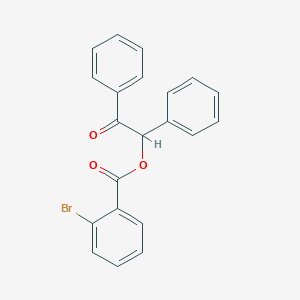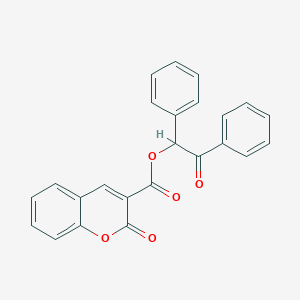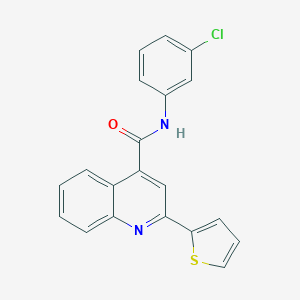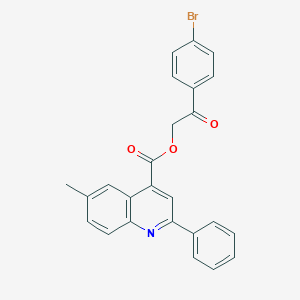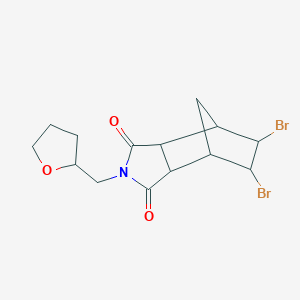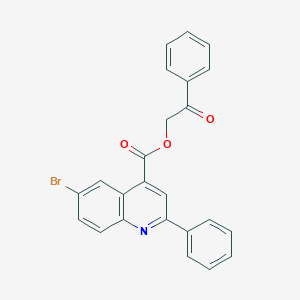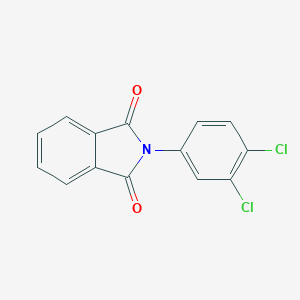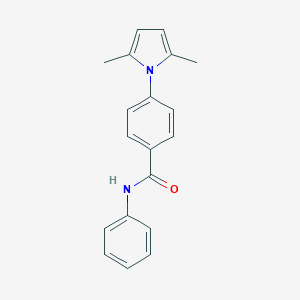
4-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-phenylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an N-phenylbenzamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide typically involves the condensation of 2,5-dimethylpyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Halogens (bromine, iodine), Lewis acids as catalysts.
Major Products Formed
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby disrupting their enzymatic activity . This inhibition can lead to the suppression of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in enhancing monoclonal antibody production in cell cultures.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Exhibits antibacterial and antitubercular properties.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-phenylbenzamide stands out due to its dual functionality as both a pyrrole derivative and a benzamide. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
445226-22-2 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4g/mol |
Nombre IUPAC |
4-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C19H18N2O/c1-14-8-9-15(2)21(14)18-12-10-16(11-13-18)19(22)20-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,20,22) |
Clave InChI |
WGINRZXFBHYJOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


